ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate and related compounds typically involves strategic functionalization of the indole nucleus. A noted method involves the transformation of sulfomethyl groups to formyl functions through a series of reactions, including elimination of SO2, yielding various substituted ethyl formyl-1H-indole-2-carboxylates. This process is facilitated by the absence of the need for protection at the N1 position of the indole, showcasing the method's efficiency and versatility (Pete, Szöllösy, & Szokol, 2006).
Molecular Structure Analysis
The molecular structure of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate derivatives reveals critical insights into their chemical behavior. X-ray diffraction data have confirmed the crystal and molecular structures of related compounds, highlighting the influence of weak intermolecular interactions on crystal packing stability. Such studies underline the importance of molecular architecture in determining the physical and chemical properties of these compounds (Kaur et al., 2012).
Chemical Reactions and Properties
The reactivity of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate derivatives encompasses a variety of chemical transformations. These compounds act as activated unsaturated systems in conjugated addition reactions of carbanions in the presence of basic catalysts, exhibiting a multitude of biological activities. The presence of the formyl group allows for further functionalization through various organic reactions, expanding the utility of these molecules in synthetic chemistry (Kaur et al., 2012).
Scientific Research Applications
Synthesis Techniques and Intermediates :
- Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate has been synthesized through various methods. A notable approach involves the transformation of a sulfomethyl group to a formyl function, resulting in ethyl formyl-1H-indole-2-carboxylates as valuable synthetic intermediates (Pete, Szöllösy, & Szokol, 2006).
Pharmacological Applications :
- Research into the pharmacological activities of various indole derivatives, including those similar to ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, has indicated potential anti-inflammatory, ulcerogenic, and antispasmodic activities. Such compounds have been tested for their biological activity in various studies (Hishmat, Ebeid, Nakkady, Fathy, & Mahmoud, 1999).
Anti-Hepatitis B Virus Activities :
- A series of ethyl 5-hydroxyindole-3-carboxylates was designed and synthesized, with some demonstrating significant anti-HBV (Hepatitis B Virus) activity. This suggests a potential application in antiviral therapies (Chunshen Zhao, Yanfang Zhao, Chai, & Gong, 2006).
Crystal and Molecular Structure Studies :
- Studies on the crystal and molecular structures of compounds similar to ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate have been conducted to understand their properties better. Such research is crucial for their application in chemical synthesis and pharmaceuticals (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Antiproliferative Activity :
- Some derivatives of ethyl indole-3-carboxylates have shown antiproliferative activity against certain cancer cell lines, indicating their potential use in cancer research and therapy (Tóth, Kiss-Szikszai, Vasvári, Fenyvesi, Vecsernyés, Mátyus, Antus, Mándi, & Kurtán, 2019).
properties
IUPAC Name |
ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-5-4-8(17-2)6-11(9)14-12/h4-7,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVHNBAEBJPLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601350 | |
Record name | Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
CAS RN |
171091-84-2 | |
Record name | Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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